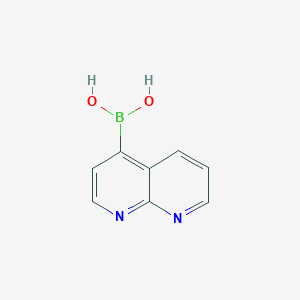

1,8-Naphthyridin-4-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,8-Naphthyridin-4-yl)boronic acid is an organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure containing nitrogen atoms at positions 1 and 8. The boronic acid functional group attached to the naphthyridine ring enhances its reactivity and utility in various chemical reactions, making it a valuable compound in synthetic chemistry and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,8-Naphthyridin-4-yl)boronic acid typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired naphthyridine derivatives in moderate to high yields.

Industrial Production Methods: Industrial production of (1,8-Naphthyridin-4-yl)boronic acid may involve large-scale multicomponent reactions or metal-catalyzed processes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of eco-friendly and atom-economical approaches is often preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1,8-Naphthyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydronaphthyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed:

Oxidation: Naphthyridine oxides.

Reduction: Dihydronaphthyridines.

Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

(1,8-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,8-Naphthyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. For example, as a chemosensor, it binds selectively to metal ions such as mercury (Hg2+), leading to fluorescence quenching through a photoinduced electron transfer (PET) mechanism . The boronic acid group also allows for interactions with saccharides, enhancing its sensitivity and selectivity in detection applications .

Comparison with Similar Compounds

1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 5.

1,6-Naphthyridine: An isomer with nitrogen atoms at positions 1 and 6.

1,7-Naphthyridine: An isomer with nitrogen atoms at positions 1 and 7.

Uniqueness: (1,8-Naphthyridin-4-yl)boronic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the boronic acid group. This combination imparts distinct chemical reactivity and binding properties, making it particularly useful in applications such as chemosensing and cross-coupling reactions .

Biological Activity

1,8-Naphthyridin-4-ylboronic acid is a compound that belongs to the class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new antibacterial and anticancer agents. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various multi-resistant bacterial strains.

The antibacterial action of this compound is believed to involve the inhibition of bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death. A study demonstrated that combinations of this compound with fluoroquinolone antibiotics resulted in a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Combination with Antibiotic | Reduced MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ofloxacin | 4 |

| E. coli | 16 | Lomefloxacin | 2 |

| S. aureus | Not specified | Norfloxacin | Not specified |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Research indicates that derivatives of naphthyridine can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Case Study: Apoptotic Induction

A specific study investigated the effects of naphthyridine derivatives on cancer cell lines and found that these compounds could significantly inhibit the expression of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein), leading to increased apoptosis in cancer cells. This suggests potential applications in oncology for compounds like this compound .

Table 2: Anticancer Activity Overview

| Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | Cytotoxic effect (IC50: 18.76 µg/mL) | Induction of apoptosis |

| THP-1 (leukemia) | Significant apoptosis | Inhibition of XIAP and caspase activation |

Properties

Molecular Formula |

C8H7BN2O2 |

|---|---|

Molecular Weight |

173.97 g/mol |

IUPAC Name |

1,8-naphthyridin-4-ylboronic acid |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5,12-13H |

InChI Key |

ZWXJKIDBODLOHM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=NC2=NC=C1)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.